molecular formula C40H52N4O9S B2824479 Quinine sulfate CAS No. 207671-44-1

Quinine sulfate

Cat. No. B2824479
CAS RN: 207671-44-1
M. Wt: 764.94
InChI Key: FXWJCCDFXIIZQW-UHFFFAOYSA-N
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Description

Quinine sulfate is the sulfate salt of quinine, an alkaloid obtained from the bark of Cinchona species . It is used to treat malaria caused by Plasmodium falciparum . The parasite gets into the red blood cells in the body and causes malaria. Quinine works by killing the parasite or preventing it from growing .


Synthesis Analysis

The USP Method for Quinine Sulfate requires a Resolution of not less than 1.2 from its main impurity, Dihydroquinine . In this Method, Quinine is separated from its main impurity with a Resolution of 2.6 using only 0.1% Trifluoroacetic Acid in the Mobile Phase .


Molecular Structure Analysis

Quinine sulfate has a molecular formula of CHNOS . Its average mass is 746.912 Da and its mono-isotopic mass is 746.334961 Da .


Chemical Reactions Analysis

Quinine sulfate’s reactions have been studied using various techniques. For instance, photoreaction, electrochemical reaction-oxidation, derivatisation, chemical bond vibration, light absorption in the UV–Vis region, and mobility in the mobile phase are important properties for quinine analyses .


Physical And Chemical Properties Analysis

Quinine sulfate is a component of the bark of the cinchona (quina-quina) tree . It is slightly soluble in chloroform and ether .

Scientific Research Applications

Interaction with DNA

Quinine sulfate has been found to interact with DNA. This interaction has been investigated using spectral methods, including fluorescence spectroscopy and resonance light scattering (RLS) technique. The quinine sulfate-DNA system shows a decrease in fluorescence intensity upon the addition of trace amounts of DNA. This interaction and the detection of DNA have been further confirmed by RLS technique .

Fluorescence Probes and Sensors

Quinoline derivatives, including quinine sulfate, are well-established as fluorescence probes and sensors. Quinine sulfate is widely used as a quantum yield standard and fluorescence lifetime standard .

Bio-imaging

Functional fluorophores, including quinine sulfate, represent an emerging research field, especially in sensing and cellular imaging. After the discovery of quinine sulfate and subsequent elucidation of the fluorescence mechanism, research in the field of fluorescence has gained momentum .

Antioxidant Activity

Quinine sulfate has been studied for its antioxidant activity. This is part of a broader research trend into the potential health benefits and therapeutic applications of antioxidants .

Quantum Yield Standard

Quinine sulfate is widely used as a quantum yield standard. Quantum yield is a measure of the efficiency of a photophysical process. In this context, quinine sulfate serves as a reference standard against which the quantum yields of other substances can be compared .

Fluorescence Lifetime Standard

In addition to its use as a quantum yield standard, quinine sulfate is also used as a fluorescence lifetime standard. Fluorescence lifetime is the average time that a molecule remains in its excited state before returning to its ground state. Quinine sulfate’s known fluorescence lifetime makes it a useful standard for calibrating fluorescence lifetime measurements .

Mechanism of Action

Target of Action

Quinine sulfate primarily targets the Plasmodium falciparum malaria parasite . It is used to treat life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae .

Mode of Action

Quinine interferes with the parasite’s ability to digest hemoglobin . It inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes .

Biochemical Pathways

Quinine and quinidine inhibit the spontaneous formation of beta-haematin (haemozoin or malaria pigment), which is a toxic product of the digestion of hemoglobin by parasites . This interference with the parasite’s ability to digest hemoglobin is a key aspect of its antimalarial action .

Pharmacokinetics

Quinine is primarily metabolized by CYP3A4 . Other enzymes, including CYP1A2, CYP2C8, CYP2C9, also play a role in its metabolism . It is a weak base and is concentrated in the food vacuoles of P. falciparum . The absolute bioavailability of quinine from quinine sulfate tablets is about 70%, but this varies widely (45 to 100%) between patients .

Result of Action

The molecular and cellular effects of quinine’s action include the inhibition of the growth and reproduction of the malarial parasites, which inhabit the red blood cells (erythrocytes) . Quinine also has direct effects on muscle membrane and sodium channels , which is why it is useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita .

Action Environment

Environmental factors such as severity of infection, routes of administration, and nutritional status can influence quinine’s action . For instance, the severity of the malaria infection can impact the pharmacokinetics of quinine . Furthermore, the efficacy of quinine can be influenced by the patient’s nutritional status .

Safety and Hazards

Quinine sulfate can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1
Source PubChem
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InChI Key

ZHNFLHYOFXQIOW-LPYZJUEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N4O10S
Source PubChem
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DSSTOX Substance ID

DTXSID0048979
Record name Quinine hemisulfate salt monohydrate
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Molecular Weight

782.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name Quinine sulfate dihydrate
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Product Name

Quinine sulfate dihydrate

CAS RN

6119-70-6, 207671-44-1, 804-63-7
Record name Quinine Sulfate [USAN:JAN]
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Record name Quinine sulphate
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Record name (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate
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Record name QUININE SULFATE
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